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Compound of Interest

Compound Name: 2-(Benzylthio)aniline

Cat. No.: B1266028 Get Quote

This guide provides a detailed spectroscopic comparison of the synthetic product, 2-
(Benzylthio)aniline, and its precursors, 2-aminothiophenol and benzyl chloride. The structural

elucidation of these compounds is supported by data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental

protocols for these analytical techniques are also detailed. This document is intended for

researchers, scientists, and professionals in the field of drug development to facilitate the

identification and characterization of these molecules.

Synthesis Pathway
The synthesis of 2-(Benzylthio)aniline typically involves the S-alkylation of 2-aminothiophenol

with benzyl chloride. This reaction forms a new carbon-sulfur bond, linking the benzyl group to

the sulfur atom of the aminothiophenol.
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Figure 1. Synthesis of 2-(Benzylthio)aniline.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(Benzylthio)aniline and its

precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃ Solvent)
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

2-(Benzylthio)aniline

7.29 - 7.24 (m, 4H),

7.19 - 7.12 (m, 3H),

6.72 (d, J=8.0 Hz,

1H), 6.67 - 6.64 (t,

J=7.5 Hz, 1H), 4.19

(br s, 2H), 3.93 (s, 2H)

[1]

Multiplet, Multiplet,

Doublet, Triplet, Broad

Singlet, Singlet

Aromatic (C₆H₅ &

C₆H₄), Aromatic (C₆H₅

& C₆H₄), Aromatic

(C₆H₄), Aromatic

(C₆H₄), -NH₂, -S-CH₂-

2-Aminothiophenol

7.08-7.04 (m, 2H),

6.88 (t, J=8 Hz, 1H),

6.63 (d, J=1.6 Hz,

1H), 3.53 (br s, 2H)[2]

Multiplet, Triplet,

Doublet, Broad Singlet

Aromatic, Aromatic,

Aromatic, -NH₂

Benzyl Chloride
7.44-7.32 (m, 5H),

4.36 (s, 2H)[3]
Multiplet, Singlet

Aromatic (C₆H₅), -

CH₂Cl

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃ Solvent)

Compound Chemical Shift (δ) ppm Assignment

2-(Benzylthio)aniline

147.6, 137.4, 135.5, 129.1,

127.9, 127.4, 126.1, 117.5,

116.5, 113.9, 38.7[1]

C-N, Aromatic C, Aromatic CH,

Aromatic CH, Aromatic CH,

Aromatic CH, Aromatic CH,

Aromatic CH, Aromatic CH, C-

S, -S-CH₂-

2-Aminothiophenol
147.8, 130.8, 127.5, 123.8,

114.3, 95.0[2]

C-N, Aromatic CH, Aromatic

CH, Aromatic CH, Aromatic

CH, C-S

Benzyl Chloride
139.6, 129.8, 128.6, 127.6,

127.2, 48.8[3]

Aromatic C, Aromatic CH,

Aromatic CH, Aromatic CH,

Aromatic CH, -CH₂Cl

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Mass
Spectrum
(m/z)

Ionization
Method

2-

(Benzylthio)anilin

e

C₁₃H₁₃NS[4][5] 215.31[4][5] 215 [M+][1] ESI

2-

Aminothiophenol
C₆H₇NS 125.19

125 (Molecular

Ion), 93, 80[6]
EI

Benzyl Chloride C₇H₇Cl[7] 126.58[7]

126/128

(M/M+2), 91

(Base Peak)[8]

EI

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Key Infrared (IR) Absorption Bands (cm⁻¹)
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Compoun
d

N-H
Stretch

C-H
(Aromatic
)

C-H
(Aliphatic
)

C=C
(Aromatic
)

C-S
Stretch

C-Cl
Stretch

2-

(Benzylthio

)aniline

~3400-

3300

~3100-

3000

~2950-

2850

~1600-

1450
~750-650 N/A

2-

Aminothiop

henol

~3400-

3300

(sharp, two

bands)[9]

~3100-

3000
N/A

~1600-

1450
~750-650 N/A

Benzyl

Chloride
N/A

~3100-

3000

~2950-

2850

~1600-

1450
N/A ~800-600

Note: The IR data for 2-(Benzylthio)aniline is predicted based on characteristic functional

group absorptions as specific experimental spectra were not found in the search results.

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR

spectrometer.[1][3] Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:
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Electron Ionization (EI): Used for volatile compounds like the precursors. The sample is

introduced into the mass spectrometer, where it is bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[8]

Electrospray Ionization (ESI): A soft ionization technique suitable for the product, 2-
(Benzylthio)aniline. The sample solution is sprayed into the mass spectrometer, creating

charged droplets from which ions are generated.[1] The analysis is typically performed in

positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples (like the precursors), a thin film is prepared between

two salt plates (e.g., NaCl or KBr). For solid samples (like the product), the sample is

typically mixed with KBr powder and pressed into a pellet.

Data Acquisition: The prepared sample is placed in an FTIR (Fourier-Transform Infrared)

spectrometer. The instrument passes a beam of infrared light through the sample and

measures the amount of light absorbed at each wavelength. The resulting spectrum is

typically plotted as transmittance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis
The general workflow for the synthesis and characterization of 2-(Benzylthio)aniline is

outlined below.
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Synthesis of 2-(Benzylthio)aniline
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Figure 2. General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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